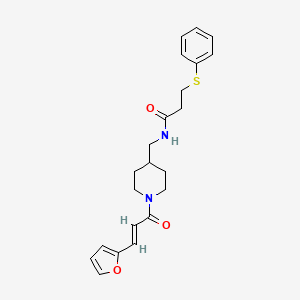
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound notable for its potential biological activities, including anti-inflammatory and anticancer properties. This compound features a furan moiety, a piperidine derivative, and a phenylthio group, which suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O3S, with a molecular weight of approximately 398.5 g/mol. The structural complexity arises from the combination of various functional groups that may enhance its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1235676-53-5 |
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor activity through ligand-binding domains. This interaction is essential for its pharmacological effects.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related piperidine derivatives have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . This suggests that the compound could be a promising candidate for further development in cancer therapy.
Anti-inflammatory Properties
The presence of the furan ring in the compound indicates potential anti-inflammatory effects. Furan derivatives are known to modulate inflammatory pathways, potentially leading to reduced inflammation in various conditions. However, specific studies focusing on this compound's anti-inflammatory effects are still needed to validate these claims.
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study highlighted that related compounds with piperidine structures showed significant inhibition of cell viability in ovarian cancer cells overexpressing certain enzymes. These findings emphasize the potential of this compound as an anticancer agent .
- Molecular Docking Studies : Computational studies have been performed to understand the binding modes of similar compounds within enzyme active sites, which can guide future modifications for enhanced efficacy . The findings suggest that optimizing interactions between the compound and target enzymes could lead to more potent derivatives.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition in various cancer cell lines |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Enzyme Interaction | Binding studies indicate possible enzyme inhibition |
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-21(12-16-28-20-6-2-1-3-7-20)23-17-18-10-13-24(14-11-18)22(26)9-8-19-5-4-15-27-19/h1-9,15,18H,10-14,16-17H2,(H,23,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHXFPFOQLPNY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













